Ro 04-5595 hydrochloride
Overview
Description
Ro 04-5595 hydrochloride is a selective antagonist for GluN2B-containing NMDA receptors. It is known for its high affinity and specificity towards these receptors, making it a valuable tool in neuropharmacological research. The compound’s chemical name is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 04-5595 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification Techniques: Techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ro 04-5595 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.
Scientific Research Applications
Ro 04-5595 hydrochloride has a wide range of scientific research applications:
Neuropharmacology: It is used to study the role of NMDA receptors in neurological disorders.
Drug Development: The compound serves as a lead compound for developing new neuroprotective agents.
Biological Research: It is used to investigate the mechanisms of synaptic transmission and plasticity.
Medical Research: The compound is studied for its potential therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia
Mechanism of Action
Ro 04-5595 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors. This binding inhibits the receptor’s activity, thereby modulating synaptic transmission and reducing excitotoxicity. The molecular targets include the NMDA receptor complex, and the pathways involved are primarily related to calcium influx and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Ifenprodil: Another GluN2B-selective NMDA receptor antagonist.
Ro 25-6981: A potent and selective antagonist for GluN2B-containing NMDA receptors.
Eliprodil: A non-competitive antagonist of NMDA receptors.
Uniqueness
Ro 04-5595 hydrochloride is unique due to its high selectivity and affinity for the GluN2B subunit, which makes it particularly useful for studying the specific roles of these receptors in various physiological and pathological processes .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982243 | |
Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64047-73-0 | |
Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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